Ethamoxytriphetol
Overview
Description
Ethamoxytriphetol, also known by its developmental code name MER-25, is a synthetic nonsteroidal antiestrogen . It was first reported in 1958 and was the first antiestrogen to be discovered . It has been described as “essentially devoid of estrogenic activity” and as having "very low estrogenic activity in all species tested" .
Synthesis Analysis
Ethamoxytriphetol is a simple triphenylethanol derivative . It is closely related structurally to the triphenylethylene (TPE) group of SERMs, which includes clomifene and tamoxifen . The drug, a derivative of the cholesterol-lowering agent triparanol (MER-29) (which itself was derived from the estrogen chlorotrianisene (also known as TACE)), was originally being studied in animals at Merrell Dow as a treatment for coronary artery disease .
Molecular Structure Analysis
The molecular formula of Ethamoxytriphetol is C27H33NO3 . Its molar mass is 419.565 g·mol −1 . The structure of Ethamoxytriphetol includes a diethylaminoethoxy group attached to a phenyl ring, which is further attached to a methoxyphenyl-phenylethanol moiety .
Scientific Research Applications
Evolution and Clinical Applications
The discovery of ethamoxytriphetol (MER25) in 1958 marked a significant advancement in the field of nonsteroidal antiestrogens, leading to the development of various clinical applications. Initially considered a potential "morning after" pill, further research led to the discovery of other compounds like clomiphene and tamoxifen. Although ethamoxytriphetol's contraceptive effects were not realized in clinical studies, it sparked interest in other areas, particularly in inducing ovulation in subfertile women and treating estrogen-responsive breast cancer. The shift in focus towards breast cancer treatment with compounds like tamoxifen, stemming from the initial research on ethamoxytriphetol, has significantly impacted medical care and survivorship in breast cancer patients (Jordan, McDaniel, Agboke, & Maximov, 2014).
Ethamoxytriphetol's Role in the Development of Other Medications
Ethamoxytriphetol's discovery paved the way for new opportunities in therapeutics. Its initial conception as a potential contraceptive led to the discovery of other nonsteroidal anti-estrogens, notably tamoxifen. Tamoxifen emerged as a significant treatment for various stages of breast cancer and as a preventive measure for high-risk individuals. This development highlights ethamoxytriphetol's influential role in the evolution of targeted cancer therapies (Abderrahman & Jordan, 2018).
Influence on Ethnopharmacology and Modern Medicine
Ethamoxytriphetol's development has had a broader impact on ethnopharmacology, emphasizing the importance of integrating traditional knowledge and scientific research indrug discovery. Ethnopharmacology, which involves the study of traditional cures and indigenous knowledge, has played a vital role in the discovery of new drugs. The journey of ethamoxytriphetol, from its initial discovery to its influence in creating new therapeutic classes, exemplifies the potential of ethnopharmacological approaches in advancing modern medicine. This approach highlights the synergy between traditional knowledge and scientific validation, leading to the discovery of effective and novel pharmaceutical agents (Gilani & Atta-ur-Rahman, 2005).
Safety And Hazards
Future Directions
While Ethamoxytriphetol was never marketed, its discovery paved the way for the development of other antiestrogens, including tamoxifen . Tamoxifen, which is structurally similar to Ethamoxytriphetol, is now widely used in the treatment of breast cancer . The study of Ethamoxytriphetol and its effects may continue to inform the development of new antiestrogen therapies.
properties
IUPAC Name |
1-[4-[2-(diethylamino)ethoxy]phenyl]-2-(4-methoxyphenyl)-1-phenylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33NO3/c1-4-28(5-2)19-20-31-26-17-13-24(14-18-26)27(29,23-9-7-6-8-10-23)21-22-11-15-25(30-3)16-12-22/h6-18,29H,4-5,19-21H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYQVUUCWUPJGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(CC2=CC=C(C=C2)OC)(C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6020806 | |
Record name | MER-25 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6020806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethamoxytriphetol | |
CAS RN |
67-98-1 | |
Record name | Ethamoxytriphetol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67-98-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethamoxytriphetol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067981 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ETHAMOXYTRIPHETOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19857 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MER-25 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6020806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHAMOXYTRIPHETOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ND166F554 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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